molecular formula C14H17NO2S B13053976 Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate

Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate

Cat. No.: B13053976
M. Wt: 263.36 g/mol
InChI Key: CGUKIRYDKAAMEP-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate is a chemical building block designed for research and development, particularly in medicinal chemistry. It incorporates a benzo[b]thiophene scaffold, a structure featured in compounds with a range of biological activities, and a dimethylamino (DMA) pharmacophore, a group present in numerous FDA-approved drugs . The integration of the electron-donating dimethylamino group with the aromatic benzo[b]thiophene system and an ester functionality makes this compound a versatile intermediate for constructing more complex molecules. Its structure suggests potential utility as a precursor in the synthesis of compounds for central nervous system (CNS) drug discovery, given the prevalence of the DMA group in psychotropic and neurological agents . Furthermore, benzo[b]thiophene derivatives are actively investigated as cholinesterase inhibitors for Alzheimer's disease research and as frameworks for developing antitumor, anti-inflammatory, and antioxidant agents . The ester group provides a handle for further synthetic modification, such as hydrolysis to acids or reduction to alcohols, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

ethyl 2-(1-benzothiophen-3-yl)-2-(dimethylamino)acetate

InChI

InChI=1S/C14H17NO2S/c1-4-17-14(16)13(15(2)3)11-9-18-12-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3

InChI Key

CGUKIRYDKAAMEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CSC2=CC=CC=C21)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step may involve the alkylation of a suitable intermediate with dimethylamine.

    Esterification: The final step involves the esterification of the intermediate with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or the benzo[b]thiophene ring.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[b]thiophene moiety and the dimethylamino group can play crucial roles in binding to the target and exerting the compound’s effects.

Comparison with Similar Compounds

Centrophenoxine (Meclofenoxate)

Structure: Centrophenoxine consists of a p-chlorophenoxyacetic acid moiety esterified with 2-(dimethylamino)ethanol. Key Differences:

  • The target compound replaces the phenoxy group with a benzo[b]thiophene ring, increasing aromaticity and electron density.
  • Centrophenoxine is hydrolyzed in vivo to release dimethylaminoethanol (DMAE), a nootropic agent, suggesting the target compound may also undergo ester hydrolysis for bioactivity . Applications: Centrophenoxine is used as a cognitive enhancer, while the benzo[b]thiophene derivative could exhibit improved blood-brain barrier penetration due to higher lipophilicity.

Ethyl 4-(Dimethylamino) Benzoate

Structure: A benzoate ester with a dimethylamino group at the para position. Key Differences:

  • The absence of a heterocyclic ring in this compound reduces steric hindrance and electronic complexity compared to the target compound.
  • shows ethyl 4-(dimethylamino) benzoate has superior polymerization efficiency in resin cements, suggesting the target compound’s thiophene ring may alter reactivity in material applications .

Ethyl Bromocyanoacetate Derivatives

Structure: Benzothiazole or indole derivatives coupled with ethyl bromocyanoacetate (). Key Differences:

  • The target compound lacks cyano and bromo substituents, reducing electrophilic character but improving stability.
  • Synthesis methods (reflux in acetone) are similar, but yields and applications differ due to substituent effects .

Fluorinated Acrylate Esters

Structure: Polymers incorporating 2-(dimethylamino)ethyl methacrylate (). Key Differences:

  • Fluorinated chains in these esters enhance hydrophobicity, whereas the benzo[b]thiophene in the target compound may promote π-π stacking in polymers .

Data Tables

Table 1: Structural Comparison

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzo[b]thiophene Ethyl 2-(dimethylamino)acetate Thiophene, dimethylamino ester
Centrophenoxine p-Chlorophenoxyacetate Dimethylaminoethyl ester Phenoxy, dimethylamino ester
Ethyl 4-(dimethylamino) benzoate Benzene ring Ethyl ester, dimethylamino at C4 Benzoate, dimethylamino
Ethyl bromocyanoacetate derivative Benzothiazole Cyano, bromo, ethyl ester Benzothiazole, cyano, ester

Research Findings

  • Reactivity: The dimethylamino group in the target compound likely enhances nucleophilicity, similar to its role in resin cement polymerization () .
  • Material Science : The electron-rich thiophene ring could improve charge transfer in conductive polymers, contrasting with fluorinated esters’ focus on hydrophobicity () .

Biological Activity

Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of benzo[b]thiophene derivatives with dimethylaminoacetic acid esters. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against S. aureus.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the dimethylamino group enhances solubility and bioavailability, while the benzo[b]thiophene ring contributes to its interaction with biological targets.

Research indicates that variations in substituents on the thiophene ring can significantly affect potency. For instance, compounds with electron-withdrawing groups at specific positions on the ring demonstrated enhanced antibacterial activity compared to their electron-donating counterparts.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University assessed various derivatives of benzo[b]thiophene, including this compound. The study found that modifications on the thiophene ring led to a range of MIC values against S. aureus and E. coli, highlighting the importance of structural optimization in drug design.
  • Anti-inflammatory Mechanism : In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of this compound using an LPS-induced inflammation model in mice. Results indicated a significant reduction in inflammatory markers, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent.

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